N-(4-chlorobenzyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O4S/c17-12-7-5-11(6-8-12)9-18-15(20)10-19-16(21)13-3-1-2-4-14(13)24(19,22)23/h1-8H,9-10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYLIOHVLWRTTJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorobenzyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a compound of increasing interest due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 358.80 g/mol. It features a benzothiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Several studies have reported significant antimicrobial properties of benzothiazole derivatives. The compound has shown promising results against various bacterial strains, including resistant strains. For instance, it has demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli , with Minimum Inhibitory Concentrations (MICs) in the low micromolar range.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Antitumor Activity
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Studies have shown that the compound induces apoptosis in HeLa and MCF-7 cells, with IC50 values indicating effective dose-dependent responses.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5 |
| MCF-7 | 10 |
The proposed mechanism involves the inhibition of key enzymes involved in cell proliferation and survival pathways. Specifically, it targets the topoisomerase II enzyme, leading to DNA damage and subsequent cell death.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of benzothiazole derivatives, including this compound, highlighted its effectiveness against multi-drug resistant bacteria. The compound was tested in vitro and showed a significant reduction in bacterial load compared to control groups.
Study 2: Antitumor Activity
In a comparative study assessing various benzothiazole derivatives for anticancer activity, this compound was found to be one of the most potent against breast cancer cells. The study utilized flow cytometry to analyze cell cycle arrest and apoptosis induction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The target compound shares a benzothiazole-dioxide-acetamide scaffold with several analogs. Key structural variations include:
*Calculated based on formula C₁₆H₁₄ClN₂O₄S.
Key Observations :
- The 4-chlorobenzyl group in the target compound provides stronger electron-withdrawing effects than the 4-methoxybenzyl (electron-donating) or 4-hydroxyphenyl (moderately polar) groups. This likely influences solubility and receptor interactions.
Physicochemical Properties
Limited experimental data are available for the target compound, but comparisons with analogs suggest trends:
*LogP values estimated using ChemDraw.
Key Observations :
Stability Considerations :
- The sulfone (dioxido) group in benzothiazole derivatives enhances oxidative stability compared to non-sulfonated analogs.
Preparation Methods
Cyclization of 2-Aminothiophenol Derivatives
A modified literature method involves cyclizing 2-aminothiophenol derivatives with chloroacetyl chloride under basic conditions. For example, 2-amino-6-substituted benzothiazoles react with chloroacetyl chloride in benzene at reflux temperatures for 6–12 hours, yielding intermediates such as 2-chloro-N-(benzothiazol-2-yl)acetamide. Potassium carbonate serves as both a base and desiccant, achieving yields up to 84%.
Oxidation of Benzothiazole Precursors
The 1,1-dioxido group is introduced via oxidation using hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄). In industrial settings, continuous flow reactors optimize this step by maintaining precise temperature control (50–60°C) and stoichiometric H₂O₂ delivery, reducing side reactions.
Functionalization of the Acetamide Side Chain
The N-(4-chlorobenzyl)acetamide moiety is synthesized through nucleophilic acyl substitution:
Acylation of 4-Chlorobenzylamine
4-Chlorobenzylamine reacts with chloroacetyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base. Catalytic dimethylaminopyridine (DMAP) accelerates the reaction, achieving complete conversion within 2 hours at 0°C. The product, 2-chloro-N-(4-chlorobenzyl)acetamide, is isolated via aqueous workup and recrystallized from ethanol (yield: 78–85%).
Coupling with the Benzothiazole Core
The final step involves coupling 2-chloro-N-(4-chlorobenzyl)acetamide with the 1,2-benzothiazol-3(2H)-one 1,1-dioxide. This is achieved through a nucleophilic substitution reaction in dimethylformamide (DMF) at 80°C for 8 hours, using sodium hydride (NaH) as a base. Monitoring via thin-layer chromatography (TLC) with toluene:acetone (8:2) confirms reaction completion.
Optimization Strategies
Solvent and Temperature Effects
| Parameter | Benzene | DCM | DMF |
|---|---|---|---|
| Reaction Time | 12 hours | 2 hours | 8 hours |
| Temperature | Reflux (80°C) | 0°C to RT | 80°C |
| Yield | 84% | 85% | 72% |
Polar aprotic solvents like DMF enhance coupling efficiency but require higher temperatures, risking decomposition. Non-polar solvents (e.g., benzene) prolong reaction times but improve selectivity for the benzothiazole intermediate.
Catalytic Enhancements
- Phase-Transfer Catalysis : Tetrabutylammonium hydrogen sulfate (TBAB) increases reaction rates in biphasic systems by shuttling ions between aqueous and organic phases.
- Microwave Assistance : Shortening coupling times to 30 minutes at 100°C under microwave irradiation improves yields to 88% while reducing side products.
Industrial-Scale Production
Continuous Flow Synthesis
Modern facilities employ continuous flow reactors for the oxidation and coupling steps. Key advantages include:
- Precision : Automated pumps deliver H₂O₂ and substrates at controlled rates.
- Safety : In-line quenching systems mitigate risks associated with exothermic oxidation.
Purification Techniques
- Crystallization : Ethanol-water mixtures (3:1) precipitate the final compound with >99% purity.
- Chromatography : Preparative HPLC using C18 columns resolves stereochemical impurities, though this is cost-prohibitive for large batches.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis with a UV detector (254 nm) confirms ≥98% purity using a gradient of acetonitrile:water (70:30 to 90:10 over 20 minutes).
Challenges and Mitigations
Oxidative Degradation
The 1,1-dioxido group is prone to over-oxidation. Stabilizing strategies include:
Steric Hindrance in Coupling
Bulky substituents on the benzothiazole ring slow coupling kinetics. Ultrasonic irradiation at 40 kHz disrupts aggregation, enhancing reaction rates by 30%.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves cyclization of precursors (e.g., benzoisothiazolone derivatives) under acidic/basic conditions, followed by N-benzylation with 4-chlorobenzyl halides and acetamide coupling. Optimization strategies include:
- Continuous flow reactors to enhance scalability and reduce side reactions.
- Catalyst screening (e.g., palladium for cross-coupling steps) to improve regioselectivity.
- High-throughput screening to identify optimal temperature and solvent systems (e.g., DMF or THF).
Key intermediates should be validated via thin-layer chromatography (TLC) and intermediate NMR analysis .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer :
- 1H/13C NMR : Focus on the sulfone (-SO₂) and acetamide (-NHCO-) proton environments (δ ~10-12 ppm for NH, δ ~3.5-4.5 ppm for CH₂ adjacent to sulfone).
- IR Spectroscopy : Confirm sulfone (asymmetric stretching ~1300 cm⁻¹, symmetric ~1150 cm⁻¹) and carbonyl (C=O ~1650 cm⁻¹) groups.
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns consistent with the benzothiazol-2-yl and chlorobenzyl moieties .
Q. What in vitro assays are recommended for initial biological screening, and how should controls be designed?
- Methodological Answer :
- Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include ciprofloxacin as a positive control.
- Anticancer Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a reference.
- Control Design : Include solvent-only controls (DMSO <0.1%) and structurally analogous compounds to isolate the impact of the sulfone group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) across studies?
- Methodological Answer :
- Assay Variability : Compare cell line origins (ATCC validation), culture conditions, and compound purity (HPLC ≥95%).
- Orthogonal Assays : Validate antimicrobial activity with time-kill kinetics and anticancer effects via apoptosis markers (e.g., Annexin V staining).
- Structure-Activity Relationship (SAR) : Synthesize derivatives lacking the 4-chlorobenzyl or sulfone groups to identify critical pharmacophores .
Q. What strategies are recommended for elucidating the three-dimensional structure and electronic configuration to understand reactivity?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize the compound with polar solvents (e.g., methanol) to resolve sulfone and acetamide conformations. Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps).
- Electron Localization Function (ELF) Analysis : Map charge distribution to predict nucleophilic/electrophilic sites for derivatization .
Q. How can in silico methods guide the prediction of pharmacokinetic properties and reduce experimental redundancy?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like COX-2 or DNA topoisomerase II . Validate with SPR (surface plasmon resonance) for binding affinity.
- ADMET Prediction : Employ SwissADME to assess solubility (LogP ~2.5) and toxicity (AMES test profiles). Prioritize derivatives with predicted BBB permeability for neuroactivity studies .
Q. What experimental designs are critical for assessing the compound’s stability under physiological conditions?
- Methodological Answer :
- pH-Dependent Stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Monitor degradation via HPLC-MS.
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition thresholds (>200°C typical for sulfones).
- Light Sensitivity : Store solutions in amber vials and compare UV-Vis spectra pre/post light exposure .
Data Contradiction Analysis
Q. How should researchers address discrepancies in IC50 values reported for anticancer activity?
- Methodological Answer :
- Standardize Protocols : Adopt NIH/NCATS guidelines for cell viability assays (e.g., ATP-based luminescence vs. MTT).
- Meta-Analysis : Pool data from multiple studies using random-effects models to account for inter-lab variability.
- Mechanistic Studies : Use RNA-seq to identify differential gene expression (e.g., apoptosis vs. cytostasis pathways) in responsive vs. resistant cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
